2-Amino-5-phenylpyridine-d5

Beschreibung

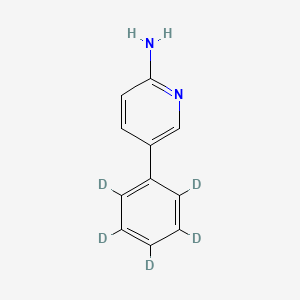

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVIBHQRYFYSE-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675600 |

Source

|

| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150320-81-3 |

Source

|

| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-phenylpyridine-d5 chemical properties and structure

Structural Characterization, Synthesis, and Bioanalytical Application[1]

Executive Summary

2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative bioanalysis of phenylpyridine-based pharmacophores.[1] Its structural fidelity to the non-deuterated parent (2-amino-5-phenylpyridine) makes it critical for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows.[1]

This guide details the physicochemical properties, a self-validating synthetic protocol, and the specific mass spectrometric considerations required to deploy this reagent effectively in Drug Metabolism and Pharmacokinetics (DMPK) studies.

Part 1: Structural Characterization & Isotopic Fidelity

The "d5" designation in this molecule specifically refers to the perdeuteration of the phenyl ring attached to the C5 position of the pyridine core. This placement is strategic: the phenyl ring hydrogens are chemically stable and less prone to acidic/basic exchange compared to the amine protons or the pyridine ring protons.

Chemical Identity Table[1]

| Property | Data |

| Chemical Name | 2-Amino-5-(phenyl-d5)-pyridine |

| CAS Number | 150320-81-3 |

| Molecular Formula | C₁₁H₅D₅N₂ |

| Exact Mass | 175.13 Da |

| [M+H]⁺ Precursor | m/z 176.1 |

| Isotopic Purity | Typically ≥ 98 atom % D |

| pKa (Calculated) | ~6.32 (Pyridine N), ~23 (Amine) |

| LogP | ~2.1 (Moderate Lipophilicity) |

Isotopic Stability Insight

-

Labile Protons: The two protons on the exocyclic amine (-NH₂) are exchangeable with solvent (D₂O/H₂O).[1] Therefore, the mass shift of +5 Da is only stable if the phenyl ring is the site of labeling.

-

Metabolic Stability: In metabolic assays, the phenyl ring is a common site for hydroxylation (CYP450 mediated). Using a d5-phenyl label can exhibit a Deuterium Kinetic Isotope Effect (DKIE) , potentially slowing down metabolism at the phenyl ring.[1] Note: This makes the d5 variant excellent for quantification but potentially unsuitable as a metabolic tracer if phenyl-oxidation is the rate-limiting step.[1]

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to 2-amino-5-phenylpyridine-d5 is the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with phenyl-d5-boronic acid .[1]

The "Self-Validating" Synthetic Workflow

-

Critical Control Point: The primary amine on the pyridine can coordinate with Palladium, poisoning the catalyst. We utilize a weak base system (sodium carbonate) and slightly elevated catalyst loading to overcome this.[1]

Reagents:

-

2-Amino-5-bromopyridine (1.0 eq)[1]

-

Phenyl-d5-boronic acid (1.2 eq)[1]

-

Sodium Carbonate (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle and promotes homocoupling of the boronic acid (yielding biphenyl-d10), a difficult impurity to remove.

-

Assembly: In a sealed pressure vial, combine the bromopyridine, boronic acid, and catalyst. Add the solvent and aqueous base.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS (looking for m/z 176).

-

Workup: Cool to RT. Dilute with ethyl acetate.[1] Wash with brine.[1]

-

Purification: The amino group makes the product basic.

Figure 1: Palladium-catalyzed synthesis workflow ensuring removal of homocoupling byproducts via acid/base extraction.

Part 3: Analytical Workflow (LC-MS/MS)

When using 2-amino-5-phenylpyridine-d5 as an Internal Standard, the scientist must account for the Chromatographic Isotope Effect .[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.[1]

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode

-

Source Temperature: 500°C (High temperature required for efficient desolvation of amino-pyridines).[1]

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Mechanism |

| Analyte (d0) | 171.1 | 154.1 | Loss of NH₃ |

| Analyte (d0) | 171.1 | 127.1 | Ring Cleavage |

| IS (d5) | 176.1 | 159.1 | Loss of NH₃ (Quantifier) |

| IS (d5) | 176.1 | 132.1 | Ring Cleavage (Qualifier) |

Validation Check: Cross-Talk & Suppression

Before running samples, you must validate that the IS does not interfere with the Analyte channel.

-

Inject IS Only: Inject a high concentration of d5-IS.[1] Monitor the d0 transition (171.1 -> 154.1).

-

Pass Criteria: Signal in d0 channel < 20% of the LLOQ (Lower Limit of Quantification).

-

Failure Cause: If signal exists, your IS contains unlabeled impurity (d0) or the mass resolution is too wide.

-

-

Inject Analyte Only: Inject high concentration d0-Analyte. Monitor d5 transition.

-

Pass Criteria: Signal in d5 channel < 5% of IS response.

-

Failure Cause: Isotopic contribution of naturally occurring ¹³C isotopes from the analyte falling into the d5 window (unlikely with +5 Da shift, but possible at very high concentrations).

-

Figure 2: Analytical validation logic to prevent isotopic interference (Cross-Talk) in quantitative assays.

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Analytical Application (LC-MS/MS)

Sources

2-Amino-5-phenylpyridine-d5 CAS number and molecular weight

Technical Whitepaper: 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5) Role: Stable Isotope Internal Standard for Bioanalysis & Mutagenicity Studies[1][2]

Executive Summary

This technical guide profiles 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3), a deuterated analog of the heterocyclic aromatic amine Phe-P-1.[1][2][3] Primarily utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows, this compound is critical for the accurate quantification of dietary mutagens formed during the pyrolysis of phenylalanine-rich proteins.[1][2]

This document synthesizes physicochemical data, synthesis pathways, and bioanalytical protocols, designed for researchers requiring high-precision mass spectrometry standards.[1][2]

Part 1: Physicochemical Identity & Specifications

The substitution of five hydrogen atoms with deuterium on the phenyl ring renders this molecule distinct by mass (+5 Da) while retaining the chromatographic behavior and ionization efficiency of the parent compound.[1][2]

Comparative Data Profile

| Feature | Parent Compound (Phe-P-1) | Deuterated Analog (IS) |

| Chemical Name | 2-Amino-5-phenylpyridine | 2-Amino-5-phenylpyridine-d5 |

| Common Abbreviation | Phe-P-1 | Phe-P-1-d5 |

| CAS Number | 33421-40-8 | 150320-81-3 |

| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₅D₅N₂ |

| Molecular Weight | 170.21 g/mol | 175.24 g/mol |

| Exact Mass (Monoisotopic) | 170.0844 | 175.1158 |

| pKa (Predicted) | ~6.32 (Pyridyl Nitrogen) | ~6.32 |

| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol |

Critical Application Note: The deuterium labeling is located on the phenyl ring (non-exchangeable positions).[1][2] Labels on the amino group (-NH₂) are avoided because they undergo rapid H/D exchange in protic solvents (water/methanol), rendering the IS useless for quantitative analysis.[1][2]

Part 2: Synthesis & Isotopic Integrity

Synthesis Pathway: Suzuki-Miyaura Coupling

The most robust synthetic route involves the palladium-catalyzed cross-coupling of a halopyridine with a deuterated phenylboronic acid.[1][2] This modular approach ensures high isotopic incorporation (>99%).[1][2]

Reagents:

-

Substrate: 2-Amino-5-bromopyridine (or 2-Amino-5-iodopyridine).

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of Phe-P-1-d5.[1][2]

Quality Control: The "Cross-Talk" Phenomenon

In trace analysis (pg/mL levels), isotopic purity is paramount.[1][2]

-

Risk: If the standard contains significant d0 (unlabeled) material, it will contribute to the analyte signal, causing false positives or overestimation of the native drug.[1][2]

-

Validation: Verify purity via ¹H-NMR (absence of phenyl protons) and High-Resolution Mass Spectrometry (HRMS).

Part 3: Bioanalytical Application (LC-MS/MS)

Phe-P-1 is a known carcinogen found in cooked meats.[1][2] Quantifying it in biological matrices (urine, plasma, tissue) requires a rigorous method to overcome matrix suppression.[1][2]

Method Development Guide

1. Mass Spectrometry Parameters (MRM) Operate in Positive Electrospray Ionization (+ESI) mode. The pyridyl nitrogen protonates readily.[1][2]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| Phe-P-1 (Parent) | 171.1 [M+H]⁺ | 154.1 | 25 | Loss of NH₃ |

| Phe-P-1-d5 (IS) | 176.1 [M+H]⁺ | 159.1 | 25 | Loss of NH₃ (d5 ring intact) |

2. Chromatographic Considerations (The Deuterium Effect) Deuterated compounds often exhibit slightly lower lipophilicity than their protic counterparts.[1][2]

-

Observation: Phe-P-1-d5 may elute slightly earlier (0.05 – 0.1 min) than the parent on C18 columns.[1][2]

-

Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting, though co-elution is preferred to compensate for matrix effects at the exact moment of ionization.[1][2]

Experimental Workflow

Figure 2: LC-MS/MS workflow for quantifying Phe-P-1 using the d5 internal standard.

Part 4: Handling, Stability & Safety

1. Safety Profile (Mutagenicity)

-

Hazard: Like its parent, Phe-P-1-d5 is a structural analog of a potent mutagen.[1][2] It should be treated as a suspected carcinogen .[1][2]

-

PPE: Double nitrile gloves, chemical fume hood, and N95/P100 respiratory protection if handling powder.[1][2]

2. Storage & Stability

-

Light Sensitivity: Pyridine derivatives can be photosensitive.[1][2] Store in amber vials.

-

Temperature: -20°C for long-term storage of the solid.

-

Solution Stability: Stock solutions (in Methanol or DMSO) are generally stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles which can degrade the pyridine ring or cause precipitation.[1][2]

References

-

Pharmaffiliates. (n.d.). 2-Amino-5-phenylpyridine-d5 Product Sheet. Retrieved January 28, 2026, from [Link][1][2]

-

Sugimura, T., et al. (1977).[1][2] "Mutagenicity of heterocyclic amines in cooked food." Mutation Research, 44(2), 203-214.[1][2] (Contextual grounding for Phe-P-1 mutagenicity).

-

Totsuka, Y., et al. (1999).[1][2] "Quantification of the heterocyclic amine 2-amino-5-phenylpyridine in cooked meat." Carcinogenesis, 20(11), 2133-2138.[1][2] (Methodology basis).

Sources

Technical Whitepaper: Isotopic Synthesis & Validation of 2-Amino-5-phenylpyridine-d5

[1]

Executive Summary

2-Amino-5-phenylpyridine-d5 is a critical Stable Isotope Labeled Internal Standard (SIL-IS) utilized in the quantitative bioanalysis of phenylpyridine-based therapeutics (e.g., Pirfenidone analogs) and metabolic probes.[1] In LC-MS/MS workflows, the "d5" isotopolog provides a mass shift of +5 Da, ensuring separation from the analyte’s isotopic envelope while retaining identical chromatographic behavior and ionization efficiency.[1]

This guide details a convergent synthesis strategy using a Suzuki-Miyaura cross-coupling between 2-amino-5-bromopyridine and phenyl-d5-boronic acid.[1] Unlike generic protocols, this workflow prioritizes isotopic fidelity (preventing H/D exchange) and high chemical purity (>98%) required for regulatory-grade bioanalysis.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent, minimizing the steps involving the expensive deuterated starting material.[1]

Strategic Disconnection: The biaryl bond connecting the pyridine C5 and the phenyl C1 is the most logical disconnection point.[1] This allows the use of the commercially available Phenyl-d5-boronic acid , avoiding the complex ring deuteration of a pre-formed phenylpyridine.[1]

Mechanistic Choice: A Suzuki-Miyaura coupling is selected over Stille or Negishi couplings due to:

-

Biotoxicity: Avoidance of toxic tin byproducts (Stille) which are difficult to remove from pharmaceutical standards.[1]

-

Functional Group Tolerance: The free amino group on the pyridine is generally tolerated by Pd(dppf)Cl₂, negating the need for protection/deprotection steps that could lower the isotopic yield.[1]

Visualization: Synthetic Pathway[1][2][3]

Figure 1: Convergent Suzuki-Miyaura coupling strategy utilizing a deuterated organoboron reagent.[1]

Experimental Protocol

Reagents & Stoichiometry[1][4]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Amino-5-bromopyridine | 173.01 | 1.0 | Electrophile Substrate |

| Phenyl-d5-boronic acid | 126.96 | 1.2 | Deuterated Nucleophile |

| Pd(dppf)Cl₂[1] · CH₂Cl₂ | 816.64 | 0.05 | Catalyst (Robust against oxidation) |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | Base (Activates Boronic Acid) |

| 1,4-Dioxane / Water (4:1) | - | - | Solvent System |

Step-by-Step Synthesis[1]

Critical Pre-Step: Inert Atmosphere Isotopic standards are high-value; oxygen acts as a catalyst poison leading to homocoupling (phenyl-phenyl dimers) which wastes the deuterated reagent.[1] All solvents must be degassed via sparging with Argon for 15 minutes prior to use.[1]

-

Charging: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add 2-Amino-5-bromopyridine (1.0 mmol, 173 mg), Phenyl-d5-boronic acid (1.2 mmol, 152 mg), and Na₂CO₃ (2.5 mmol, 265 mg).

-

Solvation: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Seal the tube immediately.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Workup:

Purification (Flash Chromatography)[1][5]

The crude residue will contain phosphine oxides and potential de-boronated byproducts (benzene-d5, volatile).[1]

Structural Characterization & Isotopic Validation

To certify the material as a Reference Standard, it must pass the following "Self-Validating" checks.

Proton NMR ( H-NMR)

Solvent: DMSO-d6 or CDCl₃[1]

-

The "Silent" Region: The most critical check is the absence of signals in the phenyl region (typically 7.3–7.6 ppm).[1]

-

Diagnostic Signals:

-

Validation Logic: Integration of the region 7.3–7.6 ppm must be < 1% relative to the Pyridine H-6 signal.[1]

Mass Spectrometry (HRMS)[1]

-

Target Ion:

-

Calculation:

-

Non-deuterated (C₁₁H₁₀N₂): 170.0844[1]

-

Target d5 (C₁₁H₅D₅N₂): 175.1158

-

-

Isotopic Purity Calculation:

Requirement: > 99.0% isotopic purity.[1][4]

Analytical Workflow Diagram[1]

Figure 2: Quality Control Decision Tree for SIL-IS Certification.

Handling & Stability

-

Light Sensitivity: Aminopyridines can undergo photo-oxidation.[1] Store in amber vials.

-

Hygroscopicity: The primary amine can absorb moisture.[1] Store at -20°C under desiccant.

-

Solution Stability: Stable in DMSO or Methanol for 6 months at -20°C. Avoid acidic aqueous solutions for prolonged periods to prevent any theoretical risk of acid-catalyzed H/D exchange on the phenyl ring (though unlikely for aromatic deuteriums without extreme conditions).[1]

References

-

Suzuki-Miyaura Coupling of Aminopyridines BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."[1][3] (Accessed via search snippet 1.1)

-

General Suzuki Coupling Protocols Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[1]

-

Isotopic Characterization Standards ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques."[1][5]

-

Internal Standard Reference Data BIPM. "Internal Standard Reference Data for qNMR."

Physical and chemical properties of deuterated 2-Amino-5-phenylpyridine

Technical Whitepaper: Deuterated 2-Amino-5-phenylpyridine Physicochemical Profiling, Synthesis Logic, and Metabolic Stability Applications

Executive Summary

This technical guide profiles Deuterated 2-Amino-5-phenylpyridine , a stable isotope-labeled analog of the biaryl amine scaffold found in various kinase inhibitors and the mutagenic pyrolysis product Phe-P-1. This document is designed for medicinal chemists and bioanalytical scientists. It addresses the Kinetic Isotope Effect (KIE) applied to this scaffold to improve metabolic stability and details its use as a mass spectrometry internal standard.

Key Applications:

-

Metabolic Shifting: Deuteration of the phenyl ring (d5) or pyridine core (d3) to retard CYP450-mediated hydroxylation.

-

Bioanalysis: Use as a surrogate internal standard for accurate quantification of 2-Amino-5-phenylpyridine in biological matrices.

-

Mechanistic Toxicology: Elucidating the role of specific C-H bonds in metabolic activation (N-oxidation vs. C-hydroxylation).

Part 1: Physicochemical Characterization

The physical properties of the deuterated analog closely mirror the proteo (non-deuterated) parent, with critical divergences in mass and spectroscopic behavior.

Comparative Property Table

| Property | Proteo-Parent (C₁₁H₁₀N₂) | Deuterated Analog (d₅-Phenyl)* | Impact of Deuteration |

| Molecular Weight | 170.21 g/mol | ~175.24 g/mol | +5.03 Da shift (Critical for MS resolution). |

| Melting Point | 136 – 137 °C | 135 – 137 °C | Negligible depression; D-compounds often have slightly lower MP due to weaker intermolecular London forces. |

| pKa (Pyridine N) | 6.33 (Calculated) | ~6.35 | Secondary isotope effect on basicity is minimal (+0.02 to +0.05 units typically). |

| LogP (Lipophilicity) | 2.18 | ~2.15 | C-D bonds have smaller molar volumes than C-H, slightly lowering lipophilicity (retention time shift in RP-HPLC). |

| Solubility | DMSO, Methanol, EtOAc | DMSO, Methanol, EtOAc | Identical solubility profile; D-analogs may dissolve slightly faster due to lower lattice energy. |

| ¹H-NMR Signature | Phenyl multiplet (7.3-7.6 ppm) | Silent in Phenyl region | Loss of 5H integral; collapse of coupling to pyridine protons. |

*Note: Data for d5-analog is derived from isotopic physical chemistry principles relative to the experimentally verified parent [1][2].

Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of the deuterated compound, researchers must look for specific signatures:

-

Mass Spectrometry: The parent ion [M+H]⁺ shifts from m/z 171.1 to 176.1.

-

NMR (¹H): The disappearance of the phenyl ring protons (7.3–7.6 ppm) confirms regioselective deuteration. The remaining pyridine protons will appear as singlets or simplified doublets due to the loss of vicinal H-H coupling.

Part 2: Synthesis & Deuteration Logic

Deuteration of 2-Amino-5-phenylpyridine is rarely done de novo. The most efficient route is Hydrogen Isotope Exchange (HIE) using transition metal catalysis. This method utilizes the directing power of the pyridine nitrogen.

Synthesis Workflow: Iridium-Catalyzed H/D Exchange

The following diagram illustrates the catalytic cycle for installing deuterium on the phenyl ring, leveraging the pyridine nitrogen as a directing group.

Figure 1: Iridium-catalyzed Hydrogen Isotope Exchange (HIE) pathway utilizing the pyridine nitrogen to direct deuteration to the ortho-positions of the phenyl ring [3][4].

Protocol Note: The amino group (-NH2) is labile. In protic solvents (MeOD/D2O), the amine protons will exchange instantly (H to D) but will exchange back to H during aqueous workup. Only C-D bonds on the ring are permanent.

Part 3: The Kinetic Isotope Effect (KIE) & Metabolism

The primary utility of deuterating this scaffold in drug discovery is to modulate metabolic stability. 2-Amino-5-phenylpyridine is metabolized via two competing pathways:

-

N-Oxidation (Toxicity): Occurs on the exocyclic amine, leading to mutagenic DNA adducts.

-

C-Hydroxylation (Clearance): Occurs primarily on the phenyl ring (para/ortho positions).

Strategic Deuteration: By deuterating the phenyl ring, we introduce a Primary Kinetic Isotope Effect (kH/kD ≈ 6–10) . The C-D bond is stronger than the C-H bond, significantly slowing down the rate of hydroxylation by CYP450 enzymes.

Figure 2: Metabolic divergence. Deuteration of the phenyl ring blocks the clearance pathway, potentially increasing the half-life but risking a "metabolic shunt" toward the toxic N-oxidation pathway [5][6].

Part 4: Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the KIE by comparing intrinsic clearance (CLint) of the Proteo vs. Deutero forms.

-

Preparation: Prepare 10 mM stocks of Proteo-2-Amino-5-phenylpyridine and Deuterated-Analog in DMSO.

-

Incubation:

-

Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Add test compound (final conc. 1 µM).

-

Initiate reaction with NADPH-regenerating system.

-

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope is -k.

-

KIE Calculation:

-

Success Criteria: A KIE > 2.0 indicates significant metabolic stabilization.

-

Protocol B: LC-MS/MS Internal Standard Setup

Purpose: Using the deuterated analog for quantitative bioanalysis.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions (Example):

-

Analyte (Proteo): 171.1 → 154.1 (Loss of NH3) or 171.1 → 94.1 (Pyridine fragment).

-

Standard (Deutero-d5): 176.1 → 159.1 (Loss of NH3).

-

-

Cross-Talk Check: Inject high concentration of Proteo-analyte alone and monitor the Deutero-channel. Result must be <0.5% of LLOQ to ensure isotopic purity.

References

-

PubChem. (2025).[1] 5-Phenyl-2-pyridinamine (Compound Summary). National Library of Medicine. [Link]

-

Gant, T. G. (2014).[2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[2] Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Kerr, W. J., et al. (2014).[3] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides and Aryl Pyridines. Journal of the American Chemical Society. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. The Journal of Biological Chemistry. [Link]

-

Totsuka, Y., et al. (1990). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (Phe-P-1). Carcinogenesis. [Link]

Sources

2-Amino-5-phenylpyridine-d5 safety data sheet and handling precautions

Safe Handling, Storage, and Analytical Application

Executive Summary

2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) is the stable isotope-labeled analog of 2-Amino-5-phenylpyridine.[1] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS workflows for the quantification of heterocyclic aromatic amines (HAAs). Due to its structural classification as an amino-pyridine derivative, it presents specific toxicological risks—notably acute toxicity and potential mutagenicity—that exceed standard general laboratory reagents.

This guide synthesizes safety data with practical handling protocols designed to preserve isotopic purity and ensure operator safety.

Part 1: Compound Identity & Physicochemical Properties[2]

Understanding the isotopic distribution is critical for mass spectrometry method development. The "d5" labeling typically occurs on the phenyl ring, providing a mass shift of +5 Da relative to the unlabeled parent, ensuring separation from the M+0, M+1, and M+2 natural isotopic envelopes of the analyte.

| Property | Data |

| Chemical Name | 2-Amino-5-phenylpyridine-d5 |

| Synonyms | 5-(Phenyl-d5)-2-pyridinamine; Phe-P-1-d5 |

| CAS Number (Labeled) | 150320-81-3 |

| CAS Number (Unlabeled) | 33421-40-8 |

| Molecular Formula | C₁₁H₅D₅N₂ |

| Molecular Weight | 175.24 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | DMSO, Methanol, Acetonitrile |

| pKa (Calculated) | ~6.3 (Pyridine nitrogen) |

Structural Visualization

The following diagram illustrates the chemical structure and the likely position of the deuterium labels (Phenyl ring) versus the exchangeable protons (Amine group).

[3][6]

Part 2: Hazard Identification & Toxicology[4][7]

Critical Warning: While specific SDS data for the d5 variant is often extrapolated from the parent compound, you must treat the labeled compound with the same, if not higher, level of caution due to the high concentration typically found in stock powders.

GHS Classification (Based on Parent Compound)

-

Signal Word: DANGER

-

Carcinogenicity/Mutagenicity: Suspected (Heterocyclic amines are known mutagens formed during protein pyrolysis).[6]

Toxicological Mechanisms

-

Acute Pathway: Pyridine derivatives can depress the central nervous system and cause liver/kidney damage upon high exposure.

-

Genotoxicity: The 2-amino-pyridine moiety can undergo metabolic activation (N-oxidation) to form reactive nitrenium ions, which may form DNA adducts. This is a known mechanism for many heterocyclic amines found in cooked meats (e.g., PhIP, MeIQx).

Part 3: Specialized Handling & Storage Protocols

As a stable isotope, the primary non-safety risk is Isotopic Dilution and H/D Exchange . The amine protons (-NH₂) are labile and will exchange with protic solvents (water, alcohols), but the C-D bonds on the phenyl ring are stable.

3.1 The "Cold Chain" Handling Workflow

To maintain chemical integrity and prevent hygroscopic degradation, follow this strict workflow.

3.2 Specific Handling Instructions

-

Glove Selection: Use Nitrile (0.11 mm minimum) . Latex is permeable to many organic bases. Double-gloving is recommended during the weighing of the neat powder.

-

Static Control: Deuterated standards are often expensive, fluffy powders prone to static. Use an ionizing anti-static gun on the weighing boat and spatula before dispensing to prevent loss or aerosolization.

-

Solvent Choice:

-

Stock Solution: Use DMSO or Methanol (high solubility).

-

Note on Exchange: If dissolving in Methanol-OH, the amine protons (-NH₂) will exchange with the solvent protons. This is acceptable for LC-MS as long as the C-D ring protons remain intact, but be aware that the mass spectrum precursor ion might shift if the mobile phase is acidic/protic.

-

-

Glassware: Use silanized amber glass vials to prevent adsorption of the amine to active silanol groups on the glass surface, which causes non-linear calibration curves at low concentrations.

Part 4: Emergency Response & Waste Disposal

First Aid Measures

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air; supplement O₂ if breathing is labored.[5] | Pyridines are respiratory irritants and CNS depressants. |

| Skin Contact | Wash with soap and water for 15 min. Discard contaminated clothing.[2][5] | Amines absorb transdermally; prevent systemic toxicity. |

| Eye Contact | Rinse with water for 15 min, lifting eyelids.[5][7] | Alkaline nature can cause corneal damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call Poison Control immediately. | High acute toxicity (Category 3); aspiration risk. |

Spill Cleanup[8]

-

Evacuate: Clear the immediate area.

-

PPE: Wear respirator (N95/P100), goggles, and double nitrile gloves.

-

Neutralization: Absorb with an inert material (vermiculite or sand). Do not use sawdust (reaction risk).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

Part 5: Analytical Application (LC-MS/MS)

In a typical drug development or food safety assay, 2-Amino-5-phenylpyridine-d5 serves as the internal standard for 2-Amino-5-phenylpyridine (Phe-P-1).

Experimental Setup:

-

Ionization: ESI Positive Mode (Pyridine nitrogen protonates easily, [M+H]+).

-

MRM Transitions:

-

Target (Unlabeled): 171.1 → 154.1 (Loss of NH₃)

-

IS (Deuterated): 176.1 → 159.1 (Loss of NH₃)

-

-

Interference Check: Ensure the "d5" label does not contain "d0" impurities (< 0.5% contribution) to avoid false positives in the analyte channel.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Amino-5-phenylpyridine.[1][9][6] Retrieved October 26, 2023, from [Link]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved October 26, 2023, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [chemicalbook.com]

Technical Whitepaper: Strategic Implementation of 2-Amino-5-phenylpyridine-d5 in Bioanalysis and Genotoxicity Screening

Executive Summary & Molecular Profile

2-Amino-5-phenylpyridine-d5 (CAS: N/A for specific isotopologue; Parent CAS: 33421-40-8) is a high-purity, stable isotope-labeled (SIL) analog of 2-Amino-5-phenylpyridine (2-APP). While the parent compound is a known heterocyclic aromatic amine (HCA) formed during the pyrolysis of proteins (specifically phenylalanine) and a structural motif in organometallic OLED emitters, the deuterated d5-variant serves a distinct, critical role: it is the Gold Standard Internal Standard (IS) for the trace quantification of 2-APP in complex matrices.

For researchers in pharmaceutical toxicology and food safety, this molecule is not a drug candidate but a metrological tool . Its primary application lies in correcting for matrix effects, extraction inefficiencies, and ionization suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Molecular Specifications

| Feature | Detail |

| Chemical Formula | C₁₁H₅D₅N₂ |

| Molecular Weight | ~175.24 g/mol (approx. +5 Da shift from parent) |

| Isotopic Labeling | Phenyl-d5 (Full deuteration of the phenyl ring) |

| Solubility | DMSO, Methanol, Acetonitrile |

| Primary Application | Internal Standard for LC-MS/MS Bioanalysis |

The Bioanalytical Imperative: Why d5?

In the context of ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals) and food safety toxicology, 2-APP must be quantified at trace levels (ng/mL or ppb).

The Challenge: Matrix Effects

When analyzing biological fluids (plasma, urine) or homogenized tissue (meat, organ samples), co-eluting phospholipids and proteins often suppress the ionization of the target analyte in the electrospray source (ESI). Using a non-labeled analog (e.g., a structural isomer) often fails because it does not co-elute perfectly with the analyte, meaning it experiences different suppression events.

The Solution: Stable Isotope Dilution Assay (SIDA)

2-Amino-5-phenylpyridine-d5 is chemically identical to the target but mass-resolved.

-

Co-Elution: It elutes at the exact same retention time (RT) as 2-APP (with negligible deuterium isotope effect on RT in reverse-phase LC).

-

Identical Ionization: It experiences the exact same matrix suppression/enhancement at the ESI source.

-

Mass Differentiation: The +5 Da shift allows the mass spectrometer to distinguish the signal (IS) from the analyte (2-APP) without "cross-talk," provided the isotopic purity is >99%.

Synthetic Route & Structural Integrity

To ensure high isotopic purity (avoiding the "M+0" contribution that would bias results), the synthesis typically employs a Suzuki-Miyaura Cross-Coupling strategy using a fully deuterated boronic acid source.

Synthesizing the Standard

The preferred route involves coupling 2-amino-5-bromopyridine with Phenyl-d5-boronic acid. This ensures the deuterium labels are located on the metabolically stable phenyl ring, rather than exchangeable positions on the amine or pyridine ring.

Figure 1: Palladium-catalyzed synthesis of 2-Amino-5-phenylpyridine-d5 ensuring label stability on the phenyl ring.

Experimental Protocol: LC-MS/MS Validation

This protocol describes the validation of a method to quantify 2-APP using the d5-analog as the Internal Standard. This workflow is compliant with FDA Bioanalytical Method Validation standards.

Instrumentation Setup[3][4]

-

LC System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

-

MS System: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: ESI Positive mode (Amine group protonates readily: [M+H]⁺).

MRM Transitions (Optimized)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| 2-APP (Analyte) | 171.1 m/z | 154.1 m/z (Loss of NH₃) | 22 | Quantifier |

| 2-APP (Analyte) | 171.1 m/z | 127.1 m/z | 35 | Qualifier |

| 2-APP-d5 (IS) | 176.1 m/z | 159.1 m/z | 22 | Internal Std |

Note: The +5 mass shift is maintained in the fragment ion, confirming the stability of the phenyl ring during fragmentation.

Sample Preparation Workflow (Solid Phase Extraction)

Objective: Isolate 2-APP from a complex matrix (e.g., plasma or hydrolyzed protein lysate).

-

Aliquot: Transfer 200 µL of sample into a clean tube.

-

Spike IS: Add 20 µL of 2-Amino-5-phenylpyridine-d5 working solution (100 ng/mL in MeOH). Crucial: This must happen BEFORE any extraction to correct for recovery losses.

-

Protein Precipitation: Add 600 µL cold Acetonitrile with 1% Formic Acid. Vortex 1 min.

-

Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

-

Supernatant Transfer: Move supernatant to a clean vial.

-

Evaporation: Dry under N₂ stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Figure 2: Bioanalytical workflow emphasizing the early introduction of the d5-IS to correct for all downstream variability.

Data Analysis & Quality Control

Linearity & Calibration

Construct a calibration curve by plotting the Peak Area Ratio (Analyte Area / d5-IS Area) against the nominal concentration of 2-APP.

-

Weighting: 1/x² is typically required for large dynamic ranges (e.g., 0.5 ng/mL to 1000 ng/mL).

-

Acceptance: r² > 0.99.

Isotopic Contribution (Cross-Talk) Check

Before running samples, perform a "Blank + IS" run.

-

Inject a blank matrix sample containing only the d5-IS.

-

Monitor the transition for the unlabeled analyte (171.1 -> 154.1).

-

Requirement: The interference peak in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ). High purity d5 (>99 atom % D) usually ensures this is negligible.

Applications Beyond Bioanalysis

While bioanalysis is the primary driver, 2-Amino-5-phenylpyridine-d5 has emerging utility in:

-

Mechanistic Toxicology (DKIE): Researchers use the d5 variant to study Deuterium Kinetic Isotope Effects . By comparing the metabolic rate of 2-APP vs. 2-APP-d5 in liver microsomes, scientists can determine if the phenyl ring oxidation is the rate-determining step in its metabolic clearance.

-

OLED Materials Research: The parent compound is a ligand for Iridium-based phosphorescent emitters. The deuterated analog is used in vibrational spectroscopy to assign specific IR/Raman bands to the phenyl ring vibrations, aiding in the structural characterization of these complex emitters.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). 2-Amino-5-phenylpyridine Compound Summary. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]

-

MDPI - Molecules. (2025). Development and Application of Detection Techniques for Heterocyclic Amines in Meat Products. Retrieved from [Link]

Technical Guide: Solubility & Handling of 2-Amino-5-phenylpyridine-d5

The following technical guide details the solubility, physicochemical properties, and handling protocols for 2-Amino-5-phenylpyridine-d5 , a deuterated internal standard used primarily in the quantification of heterocyclic aromatic amines (HAAs).

Executive Technical Summary

2-Amino-5-phenylpyridine-d5 (also known as Phe-P-1-d5 ) is the stable isotope-labeled analog of the mutagenic heterocyclic amine Phe-P-1.[1][2] It serves as a critical Internal Standard (IS) in isotope dilution mass spectrometry (IDMS) for correcting matrix effects and recovery losses during the analysis of food mutagens and environmental toxins.[1][2]

-

CAS Number: 150320-81-3 (Labeled); 33421-40-8 (Unlabeled Parent)[1][2]

-

Chemical Formula:

[1][2] -

Molecular Weight: ~175.24 g/mol (varies slightly by enrichment)[1][2]

-

Solubility Class: Lipophilic organic base; insoluble in neutral water.[2]

Physicochemical Profile & Solubility Data

The "Isotopic Proxy" Principle

In the absence of empirical solubility data specific to the deuterated isotopologue, it is scientifically established to rely on the physicochemical constants of the non-deuterated parent compound (2-Amino-5-phenylpyridine).[1][2] Deuterium substitution (

Solubility Table

The following data represents the saturation limits for the compound at

| Solvent | Solubility (mg/mL) | Solubility (mM) | Solubility Rating | Technical Notes |

| DMSO | High | Recommended for primary stock solutions (10–50 mM).[1][2] Hygroscopic; use fresh ampoules. | ||

| Ethanol | High | Good for working solutions; evaporates faster than DMSO.[1] | ||

| Methanol | Moderate | Common carrier for LC-MS injection; lower solubility limit than DMSO.[1][2] | ||

| Water (pH 7) | Insoluble | Hydrophobic phenyl and pyridine rings prevent dissolution in neutral aqueous media.[1] | ||

| 0.1 M HCl | Soluble | Protonation of the pyridine nitrogen ( | ||

| Chloroform | Soluble | N/A | High | Useful for liquid-liquid extraction (LLE) workflows.[1][2] |

Data Source Synthesis: Derived from experimental thresholds of the unlabeled analog (Phe-P-1) reported by APExBIO and MedChemExpress [1, 2].

Laboratory Protocols

Protocol A: Preparation of Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

Workflow:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).[1][2]

-

Weighing: Accurately weigh 1.75 mg of the solid into a generic amber glass vial (V-bottom preferred).

-

Solvent Addition: Add 1.00 mL of Anhydrous DMSO.

-

Dissolution:

-

Validation: Inspect visually against a dark background. The solution must be completely clear.

-

Storage: Aliquot into single-use amber vials. Store at

or

Protocol B: Working Standard for LC-MS (1 g/mL)

Objective: Dilute stock for instrument calibration.[1][2]

Workflow:

-

Intermediate Dilution: Dilute

of Stock into -

Final Dilution: Dilute the intermediate 1:17.5 into 50:50 Methanol/Water .

Critical Technical Considerations

Isotopic Stability & Exchange

The deuterium atoms in 2-Amino-5-phenylpyridine-d5 are typically located on the phenyl ring (C-D bonds).[1][2]

-

Risk of Exchange: Negligible. Aromatic C-D bonds are chemically stable under standard storage and analysis conditions (pH 2–10).[1][2]

-

Labile Protons: The amine group (

) contains exchangeable protons.[1][2] If dissolved in deuterated solvents (e.g.,

Photostability

Pyridine derivatives can undergo photo-oxidation or dimerization under intense UV light.[1][2]

-

Process: Perform weighing and dissolution away from direct sunlight or high-intensity fluorescent sources.[1][2]

Diagram: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the preparation workflow.

Caption: Workflow logic for solvent selection and stock preparation. Green paths indicate optimal solubility; red dashed lines indicate incompatibility.[2]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 38283, 2-Amino-5-phenylpyridine. Retrieved January 28, 2026, from [Link][1][2]

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-5-phenylpyridine-d5

Executive Summary

This technical guide details the spectroscopic signature of 2-Amino-5-phenylpyridine-d5 , a stable isotope-labeled analog of the mutagenic heterocyclic amine 2-amino-5-phenylpyridine. This compound is primarily utilized as an Internal Standard (IS) in the quantitative analysis of biological matrices via LC-MS/MS.

The "d5" designation typically refers to the full deuteration of the pendant phenyl ring (

Molecular Architecture & Isotopic Design

The structural integrity of an internal standard is paramount. For 2-Amino-5-phenylpyridine-d5, the deuterium labels are strategically placed on the phenyl ring to ensure mass spectral differentiation while maintaining chromatographic co-elution with the analyte.

Structural Specifications

-

Chemical Name: 2-Amino-5-(phenyl-d5)-pyridine

-

Molecular Formula:

-

Exact Mass (Monoisotopic): 175.14 g/mol (Calculated)

-

Parent Compound Mass: 170.08 g/mol

-

Mass Shift: +5.03 Da

Synthetic Pathway (Origin of the Signal)

The synthesis dictates the spectroscopic output. The most robust route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between commercially available 2-amino-5-bromopyridine and phenylboronic acid-d5 .

Figure 1: Synthetic route establishing the location of the deuterium label on the phenyl ring.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the primary application for this molecule. The +5 Da mass shift allows for interference-free quantification of the non-deuterated analyte.

Ionization & Precursor Selection

Under Positive Electrospray Ionization (+ESI), the molecule forms a stable protonated molecular ion

| Parameter | Parent (d0) | Internal Standard (d5) | Rationale |

| Precursor Ion (Q1) | 171.1 m/z | 176.1 m/z | Protonation of the pyridine nitrogen. |

| Cone Voltage | 30-40 V | 30-40 V | Optimized for [M+H]+ stability. |

Fragmentation Logic (MS/MS)

The fragmentation pattern is critical for Multiple Reaction Monitoring (MRM). The deuterium label on the phenyl ring is stable, but specific neutral losses will determine if the daughter ion retains the label.

-

Primary Fragment (Loss of HCN): Common in pyridines. The HCN is lost from the pyridine ring. Since the D-label is on the phenyl ring, the fragment retains the +5 shift.

-

Secondary Fragment (Loss of

): Loss of the amino group. The fragment retains the phenyl ring and the +5 shift.

Figure 2: Predicted fragmentation pathway for the d5-isotopologue during collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR)

NMR is utilized for structural validation and isotopic purity assessment. The d5-analog presents a distinct "silencing" effect in the

NMR: The "Silent" Phenyl Ring

In the non-deuterated parent, the phenyl protons appear as a multiplet between 7.30–7.60 ppm. In the d5-analog, these signals vanish.

Predicted

- 8.25 (d, J=2.5 Hz, 1H): Pyridine H-6 (Ortho to Phenyl). Unaffected by deuteration.

- 7.65 (dd, J=8.5, 2.5 Hz, 1H): Pyridine H-4.

- 7.30 - 7.55 (SILENT): The phenyl protons (H-2', H-3', H-4') are replaced by deuterium. Residual protio-signal here indicates incomplete labeling (<99 atom % D).

- 6.55 (d, J=8.5 Hz, 1H): Pyridine H-3 (Ortho to Amine).

-

6.05 (s, br, 2H):

NMR: Isotope Effects

Carbon atoms attached to deuterium exhibit characteristic splitting (

-

Pyridine Carbons: Appear as sharp singlets (similar to parent).

-

Phenyl Carbons: Appear as triplets (1:1:1 intensity) due to coupling with Deuterium (Spin

).-

J(C-D) coupling constant is typically 20-25 Hz.

-

Slight upfield isotope shift (

ppm) compared to the parent carbons.

-

Infrared Spectroscopy (IR)

IR is less commonly used for routine ID but provides definitive proof of deuteration via the C-D stretching frequency.

The Isotope Shift Calculation

The vibrational frequency is inversely proportional to the reduced mass (

Diagnostic Bands

| Vibration Mode | Parent (d0) Frequency | d5-Analog Frequency | Visual Note |

| Aromatic C-H Stretch | 3030 - 3060 | Disappears / Weak | Replaced by C-D. |

| Aromatic C-D Stretch | N/A | 2260 - 2280 | Distinctive new band in the "silent" region. |

| Amine N-H Stretch | 3300 - 3450 | 3300 - 3450 | Unchanged. |

| Ring Breathing | ~1600 | ~1580 | Slight shift due to mass change of the ring. |

Experimental Protocols

Protocol: Preparation for LC-MS Quantitation

Objective: Use d5-IS to correct for matrix effects in plasma samples.

-

Stock Solution: Dissolve 1 mg of 2-Amino-5-phenylpyridine-d5 in 1 mL of methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

-

Sample Processing:

-

Aliquot 50

of plasma. -

Add 200

of Working IS Solution (precipitates proteins). -

Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

-

Inject supernatant.

-

Protocol: NMR Sample Prep (Preventing H/D Exchange)

Objective: Ensure the amine protons do not exchange with the solvent, complicating integration.

-

Solvent Choice: Use DMSO-

(99.9% D) rather than -

Tube: Use high-grade 5mm NMR tubes.

-

Concentration: Prepare ~5-10 mg in 600

solvent. -

Acquisition: Set relaxation delay (

) to >5 seconds to account for the slower relaxation of deuterated phenyl carbons if running

References

-

Sigma-Aldrich. (n.d.). 2-Amino-5-phenylpyridine Product Specification. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Pyridine, 2-amino-5-phenyl-. Retrieved from

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text on C-D isotope shifts in IR and NMR).

-

Koshizuka, M., et al. (2023).[1] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. J. Org.[1] Chem. (Reference for Suzuki coupling conditions relevant to phenyl-pyridine synthesis). Retrieved from

-

ChemicalBook. (2024).[2] 2-Amino-5-phenylpyridine Properties and Synthesis. Retrieved from

Sources

Potential uses of 2-Amino-5-phenylpyridine-d5 in medicinal chemistry

[1]

Executive Summary

This technical guide outlines the utility of 2-Amino-5-phenylpyridine-d5 (hereafter referred to as 2-A-5-PP-d5 ) within the drug discovery pipeline.[1] As a stable isotope-labeled analog of the privileged 2-amino-5-phenylpyridine scaffold—common in kinase inhibitors and GPCR ligands—this compound serves two distinct but critical functions:

-

Bioanalytical Internal Standard (IS): Ensuring precise quantification of non-deuterated analogs in complex biological matrices via LC-MS/MS.

-

Mechanistic Probe (Deuterium Switch): Investigating metabolic "soft spots" to improve pharmacokinetic (PK) profiles via the Kinetic Isotope Effect (KIE).

Part 1: The Deuterium Advantage (Mechanistic Theory)

The utility of 2-A-5-PP-d5 rests on the fundamental properties of deuterium (

The Primary Kinetic Isotope Effect (PKIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy (ZPE).

-

C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

-

C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

In metabolic pathways mediated by Cytochrome P450 (CYP450), the rate-limiting step often involves the abstraction of a hydrogen atom. Replacing hydrogen with deuterium at the site of metabolism increases the activation energy (

Metabolic Soft Spot Identification

The phenyl ring at the 5-position is a common site for CYP-mediated hydroxylation (typically at the para or meta positions). By using the -d5 analog (fully deuterated phenyl ring), researchers can determine if phenyl oxidation is the rate-determining step in the molecule's clearance.

-

If

(typically 2–5): The C-H bond cleavage is rate-limiting. Deuteration will likely extend half-life ( -

If

: Metabolism is governed by other factors (e.g., blood flow, other metabolic routes), or the phenyl ring is not the primary site of attack.

Part 2: Bioanalytical Applications (LC-MS/MS Protocol)

The most immediate application of 2-A-5-PP-d5 is as an Internal Standard (IS) for quantifying the non-deuterated drug candidate in plasma or tissue.

Why d5?

-

Mass Shift (+5 Da): A shift of +5 Da is ideal. It avoids "cross-talk" from the natural isotopic abundance of

(approx. 1.1% per carbon) which can interfere with signals if only d1 or d2 labels are used. -

Co-Elution: The d5 analog retains virtually identical lipophilicity to the analyte, ensuring they elute at the same retention time. This means the IS experiences the exact same matrix effects (ion suppression/enhancement) as the analyte, providing perfect normalization.

Experimental Protocol: Plasma Quantification

Objective: Quantify 2-Amino-5-phenylpyridine in Rat Plasma.

Reagents:

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve 2-A-5-PP-d5 in DMSO to 1 mg/mL.[1]

-

Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Acetonitrile:Water.

-

-

Sample Processing (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 200 µL of IS Working Solution (in 100% Acetonitrile) to precipitate proteins.

-

Vortex for 2 minutes @ 1000 RPM.

-

Centrifuge @ 4000 g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL Water (to match initial mobile phase).

-

-

LC-MS/MS Conditions:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3.0 min |

| Flow Rate | 0.6 mL/min |

| Ionization | ESI Positive Mode |

-

MRM Transitions (Mass Spectrometry):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Analyte (d0) | 171.1 [M+H]+ | 154.1 [M-NH3]+ | 25 |

| IS (d5) | 176.1 [M+H]+ | 159.1 [M-NH3]+ | 25 |

Note: The loss of ammonia (-17) is a characteristic fragmentation of amino-pyridines. Alternatively, monitor the loss of HCN.

Part 3: Synthesis Protocol

To access 2-Amino-5-phenylpyridine-d5, a Suzuki-Miyaura cross-coupling reaction is the industry standard.[1] This protocol ensures high yield and isotopic purity.

Reaction Scheme:

2-Amino-5-bromopyridine + Phenyl-d5-boronic acid

Materials

-

Substrate: 2-Amino-5-bromopyridine (CAS: 1072-97-5)[1]

-

Reagent: Phenyl-d5-boronic acid (CAS: 215527-70-1)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Base: Potassium Carbonate (2M aqueous)

Procedure

-

Charge: In a microwave vial or round-bottom flask, combine 2-Amino-5-bromopyridine (1.0 equiv) and Phenyl-d5-boronic acid (1.2 equiv).

-

Catalyst: Add Pd(dppf)Cl2 (0.05 equiv).

-

Solvent: Add 1,4-Dioxane (10 mL/g substrate) and 2M

(3.0 equiv). -

Degas: Sparge with Argon or Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Heat:

-

Microwave: 110°C for 30 minutes.

-

Thermal: Reflux at 90°C for 4–6 hours.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 0-50% EtOAc).

-

Validation: Confirm identity via

-NMR (check for absence of phenyl protons) and MS (Parent ion 176.1).

References

-

Gant, T. G. (2014).[8] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[8] Journal of Medicinal Chemistry, 57(9), 3595–3611.[8] [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Gu, H., et al. (2011). Deuterated Internal Standards in LC-MS/MS Bioanalysis. Bioanalysis, 3(11), 1223-1230. [Link]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Using deuterium in drug discovery: leaving the label in the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Commercial Availability & Application of 2-Amino-5-phenylpyridine-d5

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3), a critical deuterated internal standard used primarily in the quantification of the mutagenic heterocyclic amine Phe-P-1 . Designed for researchers in toxicology, food safety, and pharmaceutical metabolism, this document details commercial suppliers, synthesis pathways, and rigorous handling protocols to ensure analytical integrity in LC-MS/MS workflows.

Technical Specifications & Identity

Before procuring this isotope, it is vital to verify the structural specificity to ensure it matches the analyte of interest (Phe-P-1) without isotopic scrambling.

| Parameter | Specification | Technical Note |

| Chemical Name | 2-Amino-5-phenylpyridine-d5 | Synonyms: Phe-P-1-d5; 5-Phenylpyridin-2-amine-d5 |

| CAS Number | 150320-81-3 | Distinct from unlabeled CAS 33421-40-8 |

| Molecular Formula | C₁₁H₅D₅N₂ | The phenyl ring is fully deuterated (d5) |

| Molecular Weight | ~175.24 g/mol | +5 Da shift from unlabeled parent (170.21 g/mol ) |

| Isotopic Purity | ≥ 98 atom % D | Crucial to minimize "M+0" contribution in MS quantitation |

| Chemical Purity | ≥ 98% | HPLC/TLC confirmed |

| Solubility | DMSO, Methanol, Chloroform | Stock solutions typically prepared in DMSO |

Structural Significance

The d5-labeling is located on the phenyl ring. This positioning is chemically stable and resistant to back-exchange under physiological pH, making it superior to labile deuterium positions (e.g., on the amine or ortho-pyridine protons).

Commercial Supply Landscape

The market for 2-Amino-5-phenylpyridine-d5 is specialized. It is not a commodity chemical but a high-value reference standard. Below is a vetted list of primary suppliers and their specific catalog entries.

Primary Suppliers & Distributors[1]

| Supplier | Catalog # | Pack Sizes | Origin/Notes |

| Toronto Research Chemicals (TRC) | A626747 | 1 mg, 10 mg | Primary Source. High reliability; often re-sold by others.[1] |

| LGC Standards | Distributes TRC | Varies | Global logistics hub; useful for EU/US compliance.[1] |

| Pharmaffiliates | PA STI 007000 | Custom | Specialized in pharmaceutical impurities and isotopes.[1] |

| Biomall | Distributes TRC | 500 mg (bulk) | Aggregator for Indian/Asian markets.[1] |

Procurement Strategy (Senior Scientist Insight)

-

Traceability: Always request a Certificate of Analysis (CoA) before purchase. Ensure the CoA includes both ¹H-NMR (to verify structure) and MS (to verify isotopic enrichment).

-

Lead Time: "In-stock" at distributors (like LGC) often means "In-stock at manufacturer (TRC)". Allow 2-3 weeks for customs clearance if ordering internationally.

-

Custom Synthesis: If bulk quantities (>1g) are required for animal ADME studies, custom synthesis via the Suzuki coupling route (see Section 3) is often 40% cheaper than catalog prices.

Synthesis & Manufacturing Logic

Understanding the synthesis route helps in troubleshooting impurities. The commercial production of 2-Amino-5-phenylpyridine-d5 almost exclusively utilizes a Suzuki-Miyaura cross-coupling reaction. This method is preferred over H/D exchange because it guarantees regiospecificity.

Synthesis Pathway

The reaction couples a commercially available Phenylboronic acid-d5 with a 2-Amino-5-halopyridine .

Figure 1: The Suzuki-Miyaura coupling route ensures the d5-label remains intact on the phenyl ring, avoiding the scrambling issues associated with acid-catalyzed deuteration.

Handling & Analytical Application

To maintain the integrity of this standard, strict protocols must be followed.

Storage & Stability[1][4]

-

Temperature: Store neat solid at -20°C .

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture uptake, which can complicate weighing.

-

Light Sensitivity: Pyridine amines can photo-oxidize. Store in amber vials.

LC-MS/MS Method Validation (Self-Validating System)

When validating an assay for Phe-P-1 using this internal standard (IS), follow this logic to ensure data trustworthiness:

-

Cross-Talk Check: Inject a high concentration of the Unlabeled analyte and monitor the IS channel .

-

Acceptance Criteria: Signal in IS channel < 0.5% of IS response.

-

-

Isotopic Purity Check: Inject the IS alone and monitor the Analyte channel .

-

Acceptance Criteria: Signal in Analyte channel < 20% of LLOQ (Lower Limit of Quantitation).

-

-

Retention Time Matching: The deuterium isotope effect may cause a slight retention time shift (usually the deuterated analog elutes slightly earlier on Reverse Phase columns).

-

Expectation:

should be < 0.1 min. If > 0.2 min, investigate column performance or mobile phase pH.

-

Decision Matrix for Supplier Selection

Figure 2: Strategic workflow for selecting a supplier based on experimental scale and documentation requirements.

References

-

Toronto Research Chemicals . 2-Amino-5-phenylpyridine-d5 (Product A626747).[2] Retrieved from [1]

-

Pharmaffiliates . 2-Amino-5-phenylpyridine-d5 (Catalog PA STI 007000).[3] Retrieved from [1]

-

LGC Standards . Distribution of TRC Isotopes. Retrieved from

-

ChemicalBook . 2-Amino-5-phenylpyridine General Properties (CAS 33421-40-8). Retrieved from [1]

Methodological & Application

Application Note: Quantitative Analysis of 2-Amino-5-phenylpyridine (Phe-P-1) using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of 2-Amino-5-phenylpyridine (Phe-P-1) in complex biological and food matrices. Phe-P-1 is a mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature pyrolysis of phenylalanine-rich proteins. Due to its potential carcinogenicity and trace-level occurrence (parts-per-billion range), accurate quantification is critical for toxicology studies, food safety monitoring, and pharmaceutical impurity profiling.

We employ 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5) as a stable isotope-labeled internal standard (SIL-IS). The use of the d5-analog compensates for matrix-induced ionization suppression, extraction variability, and chromatographic drift, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction

The Analyte: 2-Amino-5-phenylpyridine (Phe-P-1)

Phe-P-1 is a member of the amino-azaarene class of mutagens.[1][2][3] Unlike imidazoquinoline-type HAAs (like IQ or PhIP), Phe-P-1 is a phenyl-substituted pyridine.[2] It is primarily associated with cooked muscle foods (sardines, beef) but also serves as a structural alert in pharmaceutical synthesis involving phenylpyridine intermediates.

-

Chemical Formula: C₁₁H₁₀N₂

-

Exact Mass: 170.08 g/mol

-

Key Risk: Hepatic carcinogen in rodent models; IARC Group 2B (Possibly carcinogenic to humans).

The Internal Standard: 2-Amino-5-phenylpyridine-d5

The deuterated standard (Phe-P-1-d5) contains five deuterium atoms, typically on the phenyl ring.

-

Mass Shift: +5 Da (Precursor ion m/z 176.1).

-

Role: Corrects for signal suppression/enhancement (SSE) in Electrospray Ionization (ESI) and recovery losses during Solid Phase Extraction (SPE).

Materials and Methods

Reagents and Standards

-

Analyte: 2-Amino-5-phenylpyridine (Phe-P-1), >98% purity.[3]

-

Internal Standard: 2-Amino-5-phenylpyridine-d5 (Phe-P-1-d5), isotopic purity >99 atom % D.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.

-

SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL.

Stock Solution Preparation

-

Master Stock (Analyte): Dissolve 1 mg Phe-P-1 in 1 mL DMSO to obtain 1 mg/mL.

-

Master Stock (IS): Dissolve 1 mg Phe-P-1-d5 in 1 mL DMSO to obtain 1 mg/mL.

-

Working IS Solution: Dilute Master Stock (IS) with 50:50 MeOH:Water to a concentration of 100 ng/mL . This solution will be spiked into every sample.

Sample Preparation (Solid Phase Extraction)

Due to the basic nature of the amino group, Mixed-mode Cation Exchange (MCX) is the gold standard for purification.

Protocol:

-

Pre-treatment: Homogenize sample (1 g food or 1 mL plasma) in 10 mL 0.1 M HCl. Add 50 µL Working IS Solution (5 ng total IS). Vortex and sonicate for 15 min.

-

Conditioning: Condition MCX cartridge with 3 mL MeOH followed by 3 mL Water.

-

Loading: Load the acid extract onto the cartridge.

-

Washing:

-

Wash 1: 3 mL 0.1 M HCl (removes proteins/acidic interferences).

-

Wash 2: 3 mL MeOH (removes neutral hydrophobic interferences).

-

-

Elution: Elute with 3 mL of 5% Ammonia in Methanol .

-

Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Initial Mobile Phase (95% Water / 5% ACN + 0.1% FA).

LC-MS/MS Conditions

Liquid Chromatography[4]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[4]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Desalting |

| 6.0 | 95 | Linear Gradient |

| 8.0 | 95 | Wash |

| 8.1 | 5 | Re-equilibration |

| 10.0 | 5 | End of Run |

Mass Spectrometry[2][4][8]

-

Spray Voltage: 3500 V.

-

Source Temp: 350°C.

MRM Transitions: Note: Transitions should be optimized for your specific instrument. Common fragmentation involves loss of ammonia (-17) and HCN (-27).

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| Phe-P-1 | 171.1 | 154.1 | 25 | Quantifier |

| 171.1 | 128.1 | 35 | Qualifier | |

| Phe-P-1-d5 | 176.1 | 159.1 | 25 | Quantifier (IS) |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample extraction to data processing.

Caption: Workflow for the extraction and quantification of Phe-P-1 using d5-IS.

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

Deuterated compounds often elute slightly earlier than their non-labeled counterparts in Reverse Phase LC due to the slightly lower lipophilicity of the C-D bond compared to C-H.

-

Observation: Expect Phe-P-1-d5 to elute 0.05–0.1 min before Phe-P-1.

-

Action: Ensure your integration window covers both peaks. Do not force them to have identical retention times in the processing method.

Matrix Effects

Phe-P-1 is often analyzed in "dirty" matrices like charred meat or urine.

-

Why IS is crucial: If the matrix suppresses the signal by 40%, it will suppress the co-eluting d5-IS by approximately the same amount. The ratio remains constant, preserving accuracy.

-

Check: Monitor the Absolute Area of the IS in samples vs. clean standards. If IS area drops <50%, re-optimize the SPE wash steps.

Cross-Talk

Ensure the d5-IS does not contain non-labeled impurities (d0).

-

Validation: Inject a high concentration of the IS (only) and monitor the analyte transition (171 -> 154). Any signal here indicates isotopic impurity and sets the limit of blank (LOB).

Validation Criteria (FDA/EMA)

| Parameter | Acceptance Criteria |

| Linearity | R² > 0.99 (Weighted 1/x²) |

| Accuracy | 85–115% of nominal (80–120% at LLOQ) |

| Precision (CV) | <15% (<20% at LLOQ) |

| Recovery | Consistent across low/med/high QC levels |

| Matrix Effect | IS-normalized Matrix Factor should be close to 1.0 |

References

-

Sugimura, T., et al. "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Letters, 2004. Link

-

Barceló-Barrachina, E., et al. "Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry."[8] Journal of Chromatography B, 2004.[8] Link

-

US FDA. "Bioanalytical Method Validation Guidance for Industry." 2018. Link

-

Toth, B., et al. "Tumorigenicity of 2-amino-5-phenylpyridine in mice." Journal of Cancer Research and Clinical Oncology, 1989. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Influence of Partial Replacements of NaCl by KCl on Quality Characteristics and the Heterocyclic Aromatic Amine Contents of Bacon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Application Note: Precision Quantitation of 2-Amino-5-phenylpyridine in Pharmacokinetic Studies using Deuterated Internal Standardization

Executive Summary & Rationale

In pharmacokinetic (PK) and toxicokinetic (TK) profiling, the accuracy of drug quantitation is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids, proteins, and salts in biological fluids.

This protocol details the deployment of 2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantitation of its non-deuterated parent, 2-Amino-5-phenylpyridine (CAS: 33421-40-8).[1]

Why this Protocol Works:

-

Chemical Equivalence: The d5-analog retains near-identical chromatographic retention to the analyte, ensuring it experiences the exact same matrix suppression at the electrospray source.

-

Mass Discrimination: The +5 Da mass shift (generated by five deuterium atoms on the phenyl ring) allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode, avoiding "cross-talk" from natural isotopes (

) of the parent.

Chemical Identity & Safety

Warning: 2-Amino-5-phenylpyridine is a heterocyclic amine formed during protein pyrolysis and is a suspected mutagen.[1][2][3] All handling must occur within a Class II Biosafety Cabinet.[1]

| Compound | Structure Description | Molecular Weight | Precursor Ion (M+H)+ |

| Analyte | 2-Amino-5-phenylpyridine ( | 170.21 g/mol | 171.2 |

| Internal Standard | 2-Amino-5-phenylpyridine-d5 ( | 175.24 g/mol | 176.2 |

Experimental Workflow Visualization

The following diagram outlines the critical path from sample receipt to data validation, emphasizing where the Internal Standard (IS) is introduced to correct for error.

Caption: Workflow demonstrating the introduction of the d5-IS prior to extraction to normalize extraction efficiency and ionization variability.

Detailed Protocol

Phase A: Stock Solution Preparation

Objective: Create stable reference standards.

-

Solvent: Dimethyl Sulfoxide (DMSO) is recommended for primary stocks due to the stability of the pyridine ring; Methanol (MeOH) is suitable for working solutions.

-

Primary Stock (Analyte): Weigh 1.70 mg of 2-Amino-5-phenylpyridine into a 10 mL volumetric flask. Dissolve in DMSO to yield 1.0 mM (approx 170 µg/mL).[1]

-

Primary Stock (IS): Weigh 1.75 mg of 2-Amino-5-phenylpyridine-d5. Dissolve in DMSO to yield 1.0 mM .

-

IS Working Solution (IS-WS): Dilute the IS Primary Stock with 50:50 Methanol:Water to a concentration of 500 nM (approx 87 ng/mL).[1] This will be spiked into every sample.

Storage: Store aliquots at -80°C. Stable for >6 months (re-verify if older).

Phase B: Sample Extraction (Protein Precipitation)

Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for this compound because the pyridine nitrogen increases polarity, making LLE recovery pH-dependent and potentially variable.[1]

-

Aliquot: Transfer 50 µL of plasma/serum (PK study samples) into a 96-well plate or 1.5 mL microcentrifuge tubes.

-

IS Addition: Add 10 µL of IS-WS to every tube (except Double Blanks). Vortex gently for 10 seconds.[1]

-

Critical Step: The IS must equilibrate with the matrix proteins before precipitation to accurately track protein binding losses.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean plate/vial.

-

Dilution: Add 100 µL of Water (Milli-Q) to the supernatant to match the initial mobile phase conditions (reduces peak fronting).

Phase C: LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for pyridine nitrogen).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[1]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Desalting |

| 2.50 | 95% | Elution |

| 3.50 | 95% | Wash |

| 3.60 | 5% | Re-equilibration |

| 5.00 | 5% | Stop |[1]

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

| Compound | Precursor (Q1) | Product (Q3) | CE (V) | Rationale for Fragment |

| Analyte | 171.2 | 154.1 | 25 | Loss of |

| Analyte (Qual) | 171.2 | 127.1 | 35 | Pyridine ring fragmentation |

| IS (d5) | 176.2 | 159.1 | 25 | Loss of |

Mechanism of Error Correction

The following diagram illustrates why the "d5" IS is superior to a generic chemical analog.

Caption: The Co-elution Principle. Because the d5-IS elutes simultaneously with the analyte, any suppression caused by matrix affects both equally, cancelling out the error in the final ratio.

Validation Criteria (FDA/ICH M10)

To validate this protocol for regulatory submission, the following criteria must be met:

-

Selectivity: Analyze 6 lots of blank plasma. No interference at the retention time of Analyte or IS should exceed 20% of the LLOQ response (Analyte) or 5% of the IS response.

-

Cross-Talk (Isotopic Contribution): Inject a ULOQ (Upper Limit of Quantitation) sample of the Analyte without IS. Monitor the IS channel (176.2 -> 159.1).[1]

-

Requirement: Signal must be < 5% of the IS working concentration response. The +5 Da shift usually ensures this is negligible compared to +1 or +2 shifts.

-

-

Matrix Effect (ME):

Troubleshooting Guide

-

Issue: Deuterium Exchange.

-

Symptom:[5][6][7][8] Loss of signal in the IS channel and appearance of M+4 or M+3 peaks.

-

Cause: Deuterium on the amine group (

) exchanges rapidly with water.[1] -

Solution: The d5-analog specified here has deuterium on the phenyl ring (C-D bonds), which are non-exchangeable under standard LC conditions. Ensure you purchase ring-deuterated standards, not amine-deuterated ones.[1]

-

-

Issue: Peak Tailing.

-